molecular formula C5H6Cl2N2 B2429132 5-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole CAS No. 524740-33-8

5-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole

Cat. No.: B2429132
CAS No.: 524740-33-8
M. Wt: 165.02
InChI Key: VIYVHOHOCBLPMU-UHFFFAOYSA-N
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Description

5-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole is a chemical compound with a pyrazole core, which is a type of heterocyclic aromatic organic compound . Pyrazoles are known for their wide spectrum of biological activity, including analgesic, antibacterial, anti-inflammatory, antimicrobial, and antiviral properties .


Synthesis Analysis

The synthesis of this compound involves several steps. One method starts from 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, a key raw material . Another method involves the reaction of 2,2-dichlorovinyl ketones with 2-(hydroxyethyl)hydrazine . The reaction leads to the formation of 3-substituted 5-chloro-1-(2-hydroxyethyl)-1H-pyrazoles .


Molecular Structure Analysis

The molecular structure of this compound is based on a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The molecule also contains chlorine and methyl groups attached to the pyrazole ring .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can lead to a variety of products. For instance, heating 1-(2-hydroxyethyl)-1H-pyrazoles in CHCl3 under reflux in the presence of thionyl chloride gives rise to 5-chloro-1-(2-chloroethyl)-1H-pyrazoles .

Scientific Research Applications

Corrosion Inhibition

5-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole derivatives have been studied for their effectiveness as corrosion inhibitors. Research shows that these compounds are highly effective in preventing corrosion of C38 steel in hydrochloric acid solution, exhibiting over 90% anticorrosion activity. The inhibition efficiencies increase with the concentration of the inhibitors and remain stable over a wide temperature range. These compounds are predominantly cathodic type inhibitors and adhere to the steel surface following the Langmuir adsorption isotherm. Theoretical studies using Density Functional Theory (DFT) confirm the results obtained from gravimetric and electrochemical methods (Ouali et al., 2013).

Synthesis of Functionalized Pyrazoles

Pyrazoles with a functionalized side chain attached to carbon 3 and varying alkyl and aryl substituents attached to carbon 5 have been synthesized. These derivatives, including 5-substituted 3-(chloromethyl)- or 3-(2-chloroethyl)pyrazoles, have been created through nucleophilic substitution reactions. They serve as precursors to polyfunctional pyrazoles, which are valuable in ligand synthesis. The placement of a ligating side chain on a ring carbon rather than on a ring nitrogen allows for potential hydrogen bonding, dependent on the steric environment created by the substituent at C5 (Grotjahn et al., 2002).

Antidiabetic Studies

In medicinal research, pyrazoline and benzimidazoles derivatives, including this compound, have shown potential applications. A study hybridizing these two heterocyclic systems resulted in compounds with significant α-glucosidase inhibition activity, indicating potential for antidiabetic applications. Molecular docking analysis provided structure-activity relationships, with one compound showing comparable efficacy to the reference drug acarbose (Ibraheem et al., 2020).

Crystal Structure Analysis

Crystal structure analysis of pyrazole derivatives, including 5-Chloro-3-methyl-1H-pyrazole-4-carbaldehyde, provides insights into the molecular geometry and intermolecular interactions. These analyses are crucial for understanding the physical and chemical properties of these compounds, which is essential for their application in various scientific fields (Xu & Shi, 2011).

Synthesis of Ligands and Antifungal Agents

This compound derivatives have been used in the synthesis of ligands and antifungal agents. These derivatives have been found effective against certain fungal pathogens, indicating their potential in agricultural applications (Chen, Li, & Han, 2000).

Safety and Hazards

According to the safety data sheet, 5-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective clothing and eye protection .

Properties

IUPAC Name

5-chloro-3-(chloromethyl)-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl2N2/c1-9-5(7)2-4(3-6)8-9/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYVHOHOCBLPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524740-33-8
Record name 5-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole
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